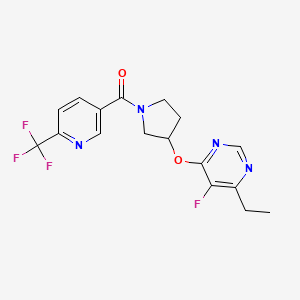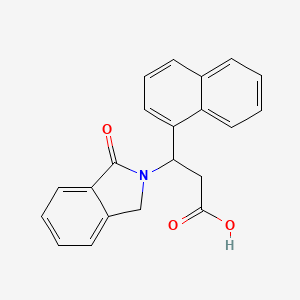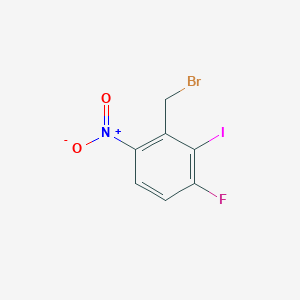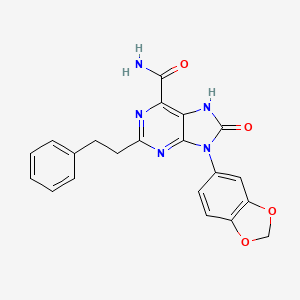
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound combines pyrimidine and pyridine moieties, which are often found in biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of the individual pyridine and pyrimidine building blocks. Common reaction conditions include nucleophilic substitution and coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone would be scaled up using batch or continuous flow reactors. This ensures a consistent and high yield of the compound, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction can occur at the pyridine ring, potentially leading to hydrogenation products.
Substitution: The pyridine and pyrimidine rings can participate in various substitution reactions, adding functional groups or altering existing ones.
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) are typical for these reactions.
Major Products: The primary products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce halides or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with pharmacological potential.
Biology: In biological studies, it might be used to explore enzyme interactions or as a molecular probe to understand cellular processes.
Medicine: Medically, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone could be investigated for its potential therapeutic effects, including as an anti-cancer agent or antiviral compound.
Industry: Industrial applications might include its use as a catalyst in polymerization reactions or as an additive to enhance material properties.
Mecanismo De Acción
This compound’s mechanism of action could involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a promising candidate in drug development.
Comparación Con Compuestos Similares
Similar Compounds:
(3-(Pyrrolidin-1-yl)pyridine-2-carbonitrile): Shares the pyrrolidine and pyridine core structure but lacks the trifluoromethyl and ethyl groups.
(4-(Trifluoromethyl)pyrimidine-5-carbaldehyde): Contains the trifluoromethyl and pyrimidine components but is structurally simpler.
Uniqueness: The presence of both the 6-ethyl-5-fluoropyrimidine and the 6-(trifluoromethyl)pyridine moieties, coupled with the methanone linker, gives (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone its unique properties, enhancing its potential for diverse applications.
That’s a lot of chemistry! Anything you’d like to unpack further?
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c1-2-12-14(18)15(24-9-23-12)27-11-5-6-25(8-11)16(26)10-3-4-13(22-7-10)17(19,20)21/h3-4,7,9,11H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPRKIHBBUPZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2738689.png)
![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)

![5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide](/img/structure/B2738696.png)
![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)
![1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2738701.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2738702.png)

![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)

